molecular formula C10H10N2O2S B2786769 8-Methylquinoline-5-sulfonamide CAS No. 882339-76-6

8-Methylquinoline-5-sulfonamide

Cat. No. B2786769
CAS RN: 882339-76-6
M. Wt: 222.26
InChI Key: LYNIXGIKCQIITB-UHFFFAOYSA-N
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Description

8-Methylquinoline-5-sulfonamide is a chemical compound with the molecular weight of 222.27 . It is also known as 5-methylquinoline-8-sulfonamide .


Molecular Structure Analysis

The InChI code for 8-Methylquinoline-5-sulfonamide is 1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H2,11,13,14) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .

Mechanism of Action

While the specific mechanism of action for 8-Methylquinoline-5-sulfonamide is not available, sulfonamides, a group to which this compound belongs, are known to be competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

It is stored at room temperature .

Safety and Hazards

The compound has been associated with several hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

8-methylquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-7-4-5-9(15(11,13)14)8-3-2-6-12-10(7)8/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNIXGIKCQIITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)S(=O)(=O)N)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinoline-5-sulfonamide

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